molecular formula C14H13NO4 B12794480 3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 70156-95-5

3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

Cat. No.: B12794480
CAS No.: 70156-95-5
M. Wt: 259.26 g/mol
InChI Key: UULBXGPTOFYQML-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[222]oct-5-ene is a complex organic compound featuring a bicyclic structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of 1,3-benzodioxole with an appropriate acylating agent to introduce the carbonyl group. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. Key reagents used in these steps include organic acids, EDCI, DMAP, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the benzodioxole moiety.

    Bicyclo[3.3.1]nonane: Another bicyclic compound with different ring sizes and functional groups.

Uniqueness

3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

70156-95-5

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone

InChI

InChI=1S/C14H13NO4/c16-14(15-10-2-4-11(19-15)5-3-10)9-1-6-12-13(7-9)18-8-17-12/h1-2,4,6-7,10-11H,3,5,8H2

InChI Key

UULBXGPTOFYQML-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1N(O2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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